![molecular formula C41H55N8O7P B12082510 Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester CAS No. 1027512-25-9](/img/structure/B12082510.png)
Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester
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Overview
Description
Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester is a complex organic compound with a unique structure This compound is characterized by its phosphoramidous acid core, which is modified with various functional groups, including cyanoethyl and diazenyl groups
Preparation Methods
The synthesis of Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester involves multiple steps. The synthetic route typically starts with the preparation of the phosphoramidous acid core, followed by the introduction of the cyanoethyl and diazenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the diazenyl groups makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
Chemical Properties and Structure
The compound possesses the following chemical properties:
- Molecular Formula : C33H44N3O4P
- Molecular Weight : 564.68 g/mol
- CAS Number : 1438277-11-2
The structure includes a phosphoramidous acid moiety and a cyanoethyl group, which contribute to its reactivity and utility in synthetic applications.
Applications in Organic Synthesis
-
Oligonucleotide Synthesis
- Phosphoramidites like this compound are crucial in the synthesis of oligonucleotides. They serve as building blocks for the formation of DNA and RNA sequences due to their ability to form phosphodiester bonds during polymerization reactions. The specific structure allows for efficient coupling reactions under mild conditions.
-
Fluorophore Conjugation
- The compound can be used to attach fluorescent labels to nucleic acids or peptides. This is particularly useful in bioimaging and diagnostic applications where tracking or visualizing biological molecules is required.
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Synthesis of Complex Organic Molecules
- Its reactivity allows it to participate in various organic transformations, making it a valuable intermediate in the synthesis of more complex molecules. For example, it can be utilized in the preparation of functionalized heterocycles or as a precursor for other phosphoramidite derivatives.
Applications in Medicinal Chemistry
-
Drug Development
- The unique structural features of this compound make it a candidate for drug development. Its ability to modify nucleic acids can lead to the creation of antisense oligonucleotides or siRNA molecules that target specific genes for therapeutic purposes.
-
Anticancer Agents
- Some derivatives of phosphoramidites have shown potential as anticancer agents by interfering with cancer cell proliferation through targeted gene silencing mechanisms.
Applications in Materials Science
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Polymer Chemistry
- The incorporation of phosphoramidous acid derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronic applications.
-
Nanotechnology
- The compound can be employed in the fabrication of nanostructures or nanocomposites that exhibit unique optical or electronic properties due to their phosphorous content.
Case Study 1: Oligonucleotide Synthesis
In a study published by Current Protocols in Nucleic Acid Chemistry, researchers demonstrated the use of phosphoramidites similar to this compound for synthesizing modified oligonucleotides that exhibited enhanced stability and binding affinity to target RNA sequences . The incorporation of such compounds facilitated the development of novel therapeutic agents targeting viral RNA.
Case Study 2: Anticancer Research
A research team investigated the effects of phosphoramidite-based compounds on cancer cell lines. They found that certain modifications led to significant reductions in cell viability, suggesting potential applications in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the cyanoethyl group can act as a nucleophile in biochemical processes. These interactions can modulate the activity of target proteins and influence various cellular pathways .
Comparison with Similar Compounds
Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester can be compared with other phosphoramidous acid derivatives. Similar compounds include:
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-methoxyphenyl)diazenyl]hexyl ester
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-chlorophenyl)diazenyl]hexyl ester
The presence of the diazenyl and cyanoethyl groups differentiates it from other phosphoramidous acid derivatives and contributes to its specific reactivity and applications .
Biological Activity
Phosphoramidous acids and their derivatives have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of drug development. The compound , Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester], is a complex molecule that may exhibit various biological activities. This article aims to explore its synthesis, biological properties, and potential applications based on existing literature.
Synthesis and Structural Characteristics
The synthesis of phosphoramidous acids typically involves the reaction of phosphorous trichloride with amines or the corresponding phosphoramidates. The specific compound under investigation features a complex structure with multiple functional groups that may influence its biological activity. Notably, the presence of the diazenyl group suggests potential interactions with biological targets such as enzymes or receptors.
Antitumor Activity
Studies on related phosphoramidate compounds have demonstrated significant antitumor activity. For instance, phosphoramidates derived from 5-fluoro-2'-deoxyuridine exhibited IC50 values ranging from 0.30 to 0.40 µM against various leukemia cell lines . Although specific data for the compound is limited, the structural similarities suggest a potential for similar antitumor effects.
The mechanism by which phosphoramidous acids exert their biological effects often involves modulation of nucleic acid metabolism. For example, studies indicate that certain phosphoramidates can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.
Interaction with Receptors
The compound's structural components may also allow it to interact with various receptors in the body. For instance, compounds containing similar diazenyl structures have been shown to affect serotonin receptors (5-HT2A), which play a role in mood regulation and perception . Such interactions could indicate a broader pharmacological profile beyond antitumor activity.
Case Studies and Research Findings
While direct studies on the specific compound are scarce, related research provides insights into its potential effects:
- Antitumor Studies : Research on phosphoramidates has shown varying degrees of cytotoxicity against different cancer cell lines. For example, a study demonstrated that certain phosphoramidates could induce apoptosis in leukemia cells through TS inhibition .
- Pharmacokinetics : Stability studies indicate that many phosphoramidate compounds remain intact in biological fluids for extended periods, suggesting favorable pharmacokinetic properties .
- Biophysical Properties : The incorporation of phosphoramidate linkages in oligonucleotides has been shown to enhance nuclease stability and improve cellular uptake . This suggests that modifications similar to those present in the compound could enhance its therapeutic potential.
Data Tables
Property | Value/Description |
---|---|
IC50 (Antitumor) | 0.30 - 0.40 µM (related compounds) |
Stability | >99% intact after 48 hours in serum |
Mechanism | Inhibition of thymidylate synthase |
Receptor Interaction | Potential interaction with 5-HT2A receptors |
Properties
CAS No. |
1027512-25-9 |
---|---|
Molecular Formula |
C41H55N8O7P |
Molecular Weight |
802.9 g/mol |
IUPAC Name |
3-[6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H55N8O7P/c1-29(2)48(30(3)4)57(56-25-13-20-42)55-24-10-8-7-9-23-54-41-34-15-12-22-47-21-11-14-31(40(34)47)26-37(41)46-45-36-28-38(52-5)35(27-39(36)53-6)44-43-32-16-18-33(19-17-32)49(50)51/h16-19,26-30H,7-15,21-25H2,1-6H3 |
InChI Key |
QDVVHDWLKVWLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCOC1=C(C=C2CCCN3C2=C1CCC3)N=NC4=C(C=C(C(=C4)OC)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC)OCCC#N |
Origin of Product |
United States |
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